molecular formula C30H29ClN4O3 B12365530 Hdac6-IN-36

Hdac6-IN-36

Cat. No.: B12365530
M. Wt: 529.0 g/mol
InChI Key: KSUSUJKEPHDKQR-XTEPFMGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-36 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Cancer Therapy

1.1 Mechanism of Action

HDAC6 is known for its role in deacetylating non-histone proteins, which influences various signaling pathways involved in cancer cell proliferation and survival. Inhibition of HDAC6 can lead to the accumulation of acetylated proteins that promote apoptosis and inhibit tumor growth. The compound Hdac6-IN-36 has shown strong sensitivity for HDAC6 inhibition, making it a promising candidate for cancer treatment.

1.2 Case Studies

  • Meningioma Treatment : A study indicated that combining this compound with radiation therapy enhances cytotoxic effects in meningioma cells. The inhibitor augments DNA damage induced by radiation and reduces the expression of oncogenes like c-myc, leading to increased cell death and reduced proliferation in both 2D and 3D tumor models .
  • Glioblastoma : Research demonstrated that this compound significantly reduces tumor growth in glioblastoma by inducing differentiation and apoptosis in glioma stem cells, showing potential as a safer alternative to traditional chemotherapeutics like temozolomide .
Cancer Type Therapeutic Strategy Outcome
MeningiomaCombination with RTIncreased apoptosis, reduced c-myc expression
GlioblastomaMonotherapyReduced tumor growth, enhanced differentiation

Neurological Disorders

2.1 Role in Neurodegeneration

HDAC6 is implicated in neurodegenerative diseases due to its involvement in protein aggregation and clearance mechanisms. Inhibition of HDAC6 can enhance autophagy and reduce neurotoxic aggregates, making it a target for therapeutic intervention.

2.2 Applications

  • Alzheimer's Disease : Studies suggest that this compound can improve cognitive function and reduce amyloid-beta plaque accumulation in animal models of Alzheimer's disease by promoting autophagic clearance .

Immune Modulation

3.1 Immune Response Regulation

HDAC6 is also involved in regulating immune responses through its effects on T-cell activation and differentiation. Inhibitors like this compound are being explored for their potential to modulate immune responses in various conditions.

3.2 Clinical Implications

  • Renal Diseases : Evidence suggests that targeting HDAC6 can mitigate oxidative stress and fibrosis in kidney diseases, making this compound a candidate for treating complications related to renal transplantation .
Disease Type Mechanism Potential Benefit
Kidney DiseaseReduces fibrosis, enhances toleranceImproved outcomes post-transplantation

Mechanism of Action

Hdac6-IN-36 exerts its effects by selectively inhibiting HDAC6, thereby preventing the deacetylation of its target proteins. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. For example, the inhibition of HDAC6 can disrupt the function of HSP90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the acetylation status of α-tubulin, affecting cell motility and migration .

Properties

Molecular Formula

C30H29ClN4O3

Molecular Weight

529.0 g/mol

IUPAC Name

(1R,3S)-1-(4-chlorophenyl)-2-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C30H29ClN4O3/c31-22-13-11-20(12-14-22)28-27-24(23-3-1-2-4-25(23)33-27)15-26(35(28)17-19-5-6-19)30(37)32-16-18-7-9-21(10-8-18)29(36)34-38/h1-4,7-14,19,26,28,33,38H,5-6,15-17H2,(H,32,37)(H,34,36)/t26-,28+/m0/s1

InChI Key

KSUSUJKEPHDKQR-XTEPFMGCSA-N

Isomeric SMILES

C1CC1CN2[C@@H](CC3=C([C@H]2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO

Canonical SMILES

C1CC1CN2C(CC3=C(C2C4=CC=C(C=C4)Cl)NC5=CC=CC=C35)C(=O)NCC6=CC=C(C=C6)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.